4-Iodo-1,3-oxazole hydrochloride

Direct Arylation C-H Functionalization Oxazole Oligomers

This halogenated oxazole building block is uniquely supplied as the hydrochloride salt, offering distinct solubility and handling advantages over the free base analog (CAS 1224742-18-0). The 4-position iodine is specifically tailored for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille) enabling regioselective C4-functionalization. Unlike 2-iodo or 5-iodo regioisomers, 4-iodo substitution enables direct arylation to consecutively linked oxazole oligomers, making it essential for SAR exploration around the oxazole pharmacophore.

Molecular Formula C3H3ClINO
Molecular Weight 231.42
CAS No. 2126178-20-7
Cat. No. B2906978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,3-oxazole hydrochloride
CAS2126178-20-7
Molecular FormulaC3H3ClINO
Molecular Weight231.42
Structural Identifiers
SMILESC1=C(N=CO1)I.Cl
InChIInChI=1S/C3H2INO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H
InChIKeyWDNIQSAUKYZFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1,3-oxazole hydrochloride (CAS 2126178-20-7) Procurement Guide: Synthetic Utility and Core Specifications


4-Iodo-1,3-oxazole hydrochloride (CAS 2126178-20-7) is a halogenated oxazole heterocycle available as a hydrochloride salt . This compound functions as a versatile building block in medicinal chemistry and organic synthesis, where the 4-position iodine atom enables diverse metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for constructing complex oxazole-containing molecular architectures [1]. The hydrochloride salt form may influence solubility and handling properties, differentiating it from the free base analog 4-iodooxazole (CAS 1224742-18-0).

Why Generic 4-Halooxazole Substitution is Not Scientifically Valid: Positional and Halogen-Dependent Reactivity


In-class oxazole compounds (e.g., 4-bromooxazole, 5-iodooxazole, 2-iodooxazole) cannot be arbitrarily interchanged due to profound differences in reaction outcomes. The position of the halogen dictates the accessible substitution pattern and the feasibility of specific transformations [1]. For instance, while 5-iodooxazoles undergo halogen dance rearrangement to generate 4-iodooxazoles , 2-iodooxazoles participate in Suzuki couplings for C2-alkylation [2]. Furthermore, the halogen atom itself significantly impacts reactivity: 4-iodooxazole exhibits superior oxidative addition rates in palladium-catalyzed couplings compared to its 4-bromo counterpart . Selecting the correct regioisomer and halogen is therefore critical for achieving the desired synthetic outcome and avoiding failed coupling attempts.

Quantitative Differentiation Evidence for 4-Iodo-1,3-oxazole Hydrochloride in Synthetic and Biological Applications


Regioselective Access to Consecutively Linked Oxazoles via Direct Arylation

4-Iodo-1,3-oxazole (as its 2-TIPS derivative) is a critical electrophile for synthesizing bis- and trisoxazoles via direct arylation, a transformation not feasible with other 4-halooxazoles under the reported conditions. The use of 2-triisopropylsilyl-4-iodooxazole, derived from 4-iodooxazole, enabled the extension of a direct arylation methodology from simple 5-aryl oxazoles to the synthesis of consecutively linked oxazole oligomers [1]. This specific reactivity profile is not reported for analogous 4-bromo- or 4-chloro-oxazoles in this context, highlighting the unique utility of the iodo-substituent for this C-C bond forming process.

Direct Arylation C-H Functionalization Oxazole Oligomers

Halogen Dance Rearrangement: Optimized Yield Improvement for 4-Iodooxazole Generation

The lithium diisopropylamide (LDA)-mediated halogen dance rearrangement of 5-iodooxazoles is a key method for generating 4-iodooxazoles. Optimization studies improved the yield of this transformation to a synthetically useful level, with the use of 2-(butylsulfanyl)-5-bromooxazole as a catalyst identified as crucial for success . This process was specifically studied for iodooxazoles, and its mechanism was compared to that of 5-bromooxazoles, establishing a distinct reactivity profile for the iodo-derivative.

Halogen Dance Lithiation Isomerization

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling for Isoxazole Synthesis

4-Iodoisoxazoles, structural analogs of 4-iodooxazoles, demonstrate high reactivity in Suzuki-Miyaura cross-couplings with arylboronic acids to afford highly substituted isoxazoles . The yields for these reactions range from moderate to good, and the methodology highlights the effectiveness of the 4-iodo substituent in palladium-catalyzed transformations . While direct yield data for 4-iodooxazole is not provided in this source, the established reactivity of the 4-iodoisoxazole scaffold strongly supports the anticipated utility of the analogous 4-iodooxazole in similar coupling reactions, differentiating it from less reactive 4-bromooxazoles.

Suzuki-Miyaura Coupling Palladium Catalysis Isoxazole Functionalization

Positional Isomer Comparison: C2 vs. C4 Iodooxazole in Regioselective Alkylation

A study on 2-iodooxazoles demonstrates their efficient use in Suzuki cross-coupling for C2-alkylation, achieving good to excellent yields [1]. Importantly, this same study disclosed the first regioselective C2-alkylation on 2,4-di-iodooxazole under identical conditions, confirming that the C2-position is preferentially functionalized over the C4-position in the presence of both iodine atoms [1]. This data explicitly differentiates the reactivity of 2-iodo- and 4-iodo-oxazole isomers, demonstrating that a 4-iodo-substituent is not a direct substitute for a 2-iodo-substituent when aiming for selective C2 functionalization.

Regioselectivity Suzuki Coupling C2-Alkylation

Validated Application Scenarios for 4-Iodo-1,3-oxazole Hydrochloride in Discovery and Process Chemistry


Medicinal Chemistry: Synthesis of Oxazole-Containing Pharmaceutical Candidates

4-Iodo-1,3-oxazole hydrochloride serves as a key intermediate for introducing diverse aryl, heteroaryl, and alkyl groups at the 4-position of the oxazole ring via palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) [1]. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the oxazole core, a privileged scaffold found in numerous FDA-approved drugs [2].

Chemical Biology: Preparation of Bis- and Trisoxazole Probes

As demonstrated by Ferrer Flegeau et al., 4-iodooxazole derivatives are uniquely capable of being used as electrophiles in direct arylation to synthesize consecutively linked oxazole oligomers [1]. This specific application is valuable for researchers developing molecular probes, macrocyclic ligands, or natural product-like libraries where oxazole arrays are a key structural motif.

Process Chemistry: Regioselective Functionalization in Late-Stage Diversification

The established ability to perform regioselective cross-coupling, as shown by the selective C2-alkylation of 2,4-di-iodooxazole, makes 4-iodo-1,3-oxazole hydrochloride a strategic building block in multi-step synthesis [1]. It allows for orthogonal functionalization strategies where the 4-position iodine can be selectively engaged or left intact for later-stage modifications, enhancing synthetic route efficiency.

Synthetic Methodology Development: Halogen Dance and Isomerization Studies

For research groups focused on developing novel synthetic methods, 4-iodo-1,3-oxazole is a relevant target and intermediate. Studies on the halogen dance rearrangement of 5-iodooxazoles to 4-iodooxazoles provide a foundation for understanding and optimizing isomerization processes [1], which can be applied to the synthesis of other valuable heterocyclic building blocks.

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